molecular formula C8H7BrClN B7969086 5-Bromo-4-chloroindoline

5-Bromo-4-chloroindoline

Cat. No.: B7969086
M. Wt: 232.50 g/mol
InChI Key: SHMMBFYNZQMHDC-UHFFFAOYSA-N
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Description

5-Bromo-4-chloroindoline is a halogenated derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloroindoline typically involves the halogenation of indoline. One common method is the electrophilic aromatic substitution reaction, where indoline is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-halogenation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloroindoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and protein functions.

    Medicine: It is investigated for its potential as a pharmacophore in drug development, particularly in anticancer and antimicrobial research.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloroindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindoline
  • 4-Chloroindoline
  • 5-Bromo-4-chloroindole

Uniqueness

5-Bromo-4-chloroindoline is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. This dual halogenation enhances its reactivity and makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

5-bromo-4-chloro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMBFYNZQMHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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